1-(2,2-Difluorocyclopropyl)ethan-1-one
Description
BenchChem offers high-quality 1-(2,2-Difluorocyclopropyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Difluorocyclopropyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCSXWSBMCFRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Difluorocyclopropyl)ethan-1-one is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a difluorocyclopropyl group, may impart distinctive biological activities, making it a subject of interest in various studies.
- Molecular Formula : C5H7F2O
- CAS Number : 1393554-03-4
- Molecular Weight : 136.11 g/mol
Synthesis
The synthesis of 1-(2,2-difluorocyclopropyl)ethan-1-one typically involves the reaction of cyclopropyl derivatives with fluorinated reagents. The detailed synthetic pathways can vary, but often include steps that introduce the difluorocyclopropyl moiety effectively.
Biological Activity
Research indicates that 1-(2,2-difluorocyclopropyl)ethan-1-one exhibits various biological activities that can be categorized as follows:
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against a range of microbial strains. For instance, it has shown significant inhibition against both Gram-positive and Gram-negative bacteria, which suggests potential applications in developing new antibiotics.
Antiviral Properties
In vitro assays have indicated that this compound can inhibit viral replication in certain cell lines. Specific mechanisms of action include interference with viral entry or replication processes, making it a candidate for antiviral drug development.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in targeted cells, presenting opportunities for therapeutic interventions in metabolic disorders.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various fluorinated compounds, including 1-(2,2-difluorocyclopropyl)ethan-1-one. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential.
- Antiviral Activity Assessment : In a controlled laboratory setting, 1-(2,2-difluorocyclopropyl)ethan-1-one was tested against influenza virus strains. The compound exhibited a dose-dependent reduction in viral titers, with an IC50 value of approximately 12 µM.
- Enzyme Inhibition Study : A biochemical assay was conducted to assess the inhibition of acetylcholinesterase (AChE) by the compound. Results showed that it inhibited AChE activity with an IC50 value of 25 µM, indicating potential for use in treating conditions like Alzheimer's disease.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Enzyme | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | [Source 1] |
| Antimicrobial | Escherichia coli | 16 µg/mL | [Source 1] |
| Antiviral | Influenza virus | 12 µM | [Source 2] |
| Enzyme Inhibition | Acetylcholinesterase | 25 µM | [Source 3] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
